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Executive Summary

The metabolic pathway involving the conversion of tryptophan to kynurenine, catalyzed by the
enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase 2 (TDO2),
has emerged as a critical axis in tumor immune evasion. Elevated expression and activity of
both enzymes within the tumor microenvironment lead to the depletion of tryptophan, essential
for T-cell function, and the accumulation of immunosuppressive kynurenine metabolites. This
dual-pronged mechanism fosters an immunologically quiescent state, enabling tumor
progression and resistance to therapies. AT-0174 is a novel, orally bioavailable small molecule
designed as a potent dual inhibitor of both IDO1 and TDOZ2. This technical guide provides an
in-depth overview of the core mechanism of action of AT-0174, summarizing key preclinical and
emerging clinical data, and presenting detailed experimental methodologies for its evaluation.

The IDO1/TDO2 Pathway in Immuno-Oncology

IDO1 and TDO2 are heme-containing enzymes that catalyze the first and rate-limiting step in
the kynurenine pathway of tryptophan metabolism.[1][2] While historically viewed as distinct
enzymes with different tissue expression profiles—TDO2 being predominantly hepatic and
IDO1 more broadly expressed, particularly in response to inflammatory stimuli like interferon-
gamma (IFN-y)—both are now understood to be co-opted by various cancers to suppress anti-
tumor immunity.[3][4]
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The immunosuppressive effects of IDO1/TDO2 activity are twofold:

o Tryptophan Depletion: The local depletion of tryptophan within the tumor microenvironment
stalls the proliferation and activation of effector T-cells, which are highly sensitive to the
availability of this essential amino acid.[4]

e Kynurenine Accumulation: The generation of kynurenine and its downstream metabolites
activates the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[5] AhR
activation in immune cells promotes the differentiation of naive T-cells into regulatory T-cells
(Tregs) and induces a tolerogenic phenotype in dendritic cells, further dampening the anti-
tumor immune response.[5]

Given that tumors can express IDO1, TDOZ2, or both, a dual inhibitor like AT-0174 offers a more
comprehensive approach to blocking this critical immune escape pathway compared to
selective inhibitors of either enzyme alone.[4]

AT-0174: Mechanism of Action and Preclinical
Profile

AT-0174 is an isoxazolopyridin-3-amine compound that acts as a competitive inhibitor of both
IDO1 and TDO2.[6]

Enzymatic Inhibition

AT-0174 demonstrates potent and balanced inhibitory activity against both IDO1 and TDO2
enzymes.

Enzyme IC50 (M)
IDO1 0.17[6][7]
TDO2 0.25[6][7]

Pharmacological Selectivity

AT-0174 exhibits a favorable selectivity profile with weak interactions at other tryptophan-
related enzymes.
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Enzyme/Receptor Inhibitory Activity

Monoamine Oxidase A (MAO-A) No significant inhibition[8]
Monoamine Oxidase B (MAO-B) IC50 = 6.38 uM|[8]

Tryptophan Hydroxylase (TH) No significant inhibition[8]

Aryl Hydrocarbon Receptor (AhR) No direct activation detected[3]

Preclinical Efficacy of AT-0174

AT-0174 has demonstrated significant anti-tumor activity and immunomodulatory effects in
various preclinical cancer models.

Glioblastoma

In an orthotopic mouse model of glioblastoma using GL261(luc2) cells, AT-0174 in combination
with the standard-of-care chemotherapy temozolomide (TMZ) showed significant synergy.[8][9]

» Monotherapy: AT-0174 alone did not significantly affect tumor growth or survival.[8][9]

e Combination Therapy (AT-0174 + TMZ): The combination therapy resulted in a significant
decrease in tumor growth and a marked improvement in median survival compared to either

agent alone.[8][9]

e Immune Modulation: The combination treatment led to an increase in cytotoxic CD8+ T-cell
infiltration and a decrease in immunosuppressive CD4+ Treg infiltration within the tumor

microenvironment.[8]

Non-Small Cell Lung Cancer (NSCLC)

In a cisplatin-resistant (CR) NSCLC mouse model, AT-0174 demonstrated the ability to
overcome resistance and enhance the efficacy of anti-PD-1 immunotherapy.[6]

o Compensatory Upregulation: Selective IDOL1 inhibition in CR tumors led to a compensatory
upregulation of TDO2.[6]
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e Dual Inhibition: AT-0174, as a dual inhibitor, suppressed tumor growth more effectively than
a selective IDOL1 inhibitor.[6]

e Combination with Anti-PD-1: The combination of AT-0174 with an anti-PD-1 antibody
resulted in greater tumor growth suppression and improved overall survival compared to
either monotherapy.[6]

e Immune Modulation: Treatment with AT-0174 led to an increase in the frequency of NKG2D
on NK and CD8+ T cells and a reduction in Tregs and myeloid-derived suppressor cells
(MDSCs).[6]

Ovarian Cancer
In a syngeneic model of high-grade serous carcinoma (HGSC), AT-0174 demonstrated single-

agent efficacy.[10]

e Tumor Burden: Daily oral administration of AT-0174 significantly reduced tumor burden
compared to vehicle controls.[10]

e Pharmacodynamic Effects: Treatment resulted in lower serum levels of kynurenine.[10]

e Immune Modulation: AT-0174 treatment reduced the infiltration of F4/80+ tumor-associated
macrophages.[10]

Pharmacodynamic Effects of AT-0174 in vivo

A key measure of AT-0174's biological activity is its ability to modulate the levels of tryptophan
and kynurenine in the tumor and plasma.

In mice with subcutaneous GL261 tumors overexpressing either human IDO1 or TDOZ2, orally
administered AT-0174 led to a dose-dependent increase in tryptophan and a decrease in
kynurenine in the tumor tissue.[8] A dose of 120 mg/kg was identified as the minimum
efficacious oral dose that significantly decreased the kynurenine to tryptophan (K:T) ratio.[8]
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Dose of AT-0174 Effect on Tumor Effect on Tumor )

) Effect on K:T Ratio
(ma/kg) Tryptophan Kynurenine
60
120 - Significant Decrease Significant Decrease
240 Significant Increase Significant Decrease Significant Decrease

Clinical Development of AT-0174

AT-0174 is currently being evaluated in a Phase I clinical trial in subjects with advanced solid
malignancies (NCT identifier not specified, but registered on ANZCTR).[11][12]

o Study Design: The study is a dose-escalation trial to evaluate the safety, tolerability,
pharmacology, and preliminary efficacy of AT-0174.[11]

o Dosing Regimen: The trial is exploring once-daily oral administration of AT-0174 in 28-day
cycles.[11]

o Pharmacokinetic and Pharmacodynamic Assessments: The study includes the collection of
pharmacokinetic (PK) samples and the measurement of plasma concentrations of tryptophan
and kynurenine to assess the pharmacodynamic (PD) profile of the drug.[11]

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the
evaluation of AT-0174.

Cell-Based IDO1/TDO2 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the production of kynurenine in cells
engineered to express IDO1 or TDO2.

Materials:

e Cell lines engineered to express human IDO1 (e.g., LLC-hIDO1) or human TDO2 (e.qg.,
GL261-hTDO2).[6]
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e Cell culture medium (e.g., a-MEM) supplemented with fetal bovine serum.[8]
e AT-0174 or other test compounds, solubilized in DMSO.[7]
e L-tryptophan.

o Reagents for kynurenine detection (e.g., Ehrlich's reagent: p-dimethylaminobenzaldehyde in
acetic acid).[12]

o 96-well cell culture plates.
o Plate reader for absorbance measurement.
Procedure:

o Cell Seeding: Seed the engineered cells in a 96-well plate at a density of 2 x 10°4 cells per
well and incubate for 24 hours.[12]

o Compound Addition: Add the test compounds (e.g., AT-0174) at various concentrations to the
wells. Include a vehicle control (e.g., 0.5% DMSO). Incubate for 1 hour.[7][12]

o Substrate Addition: Add L-tryptophan to the wells. For IDO1-expressing cells that require
IFN-y induction, add IFN-y at this step.[12]

 Incubation: Incubate the plate for 24-72 hours at 37°C.[7][12]

o Kynurenine Detection:

[e]

Transfer a portion of the cell culture supernatant to a new plate.

o

Add Ehrlich's reagent to each well.

[¢]

Incubate to allow for color development.

[¢]

Measure the absorbance at the appropriate wavelength (e.g., 480 nm).

o Data Analysis: Calculate the concentration of kynurenine produced in each well based on a
standard curve. Determine the IC50 value of the test compound by plotting the percentage of
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inhibition of kynurenine production against the compound concentration.

In Vivo Murine Tumor Models

These protocols describe the establishment and use of syngeneic mouse tumor models to
evaluate the efficacy of AT-0174.

Animals:

e Female C57BL/6J mice, 7-9 weeks old.[8]

Cell Lines:

e GL261(luc?) for orthotopic glioblastoma model.[8]

e Lewis Lung Carcinoma (LLC) or cisplatin-resistant LLC (LLC-CR) for subcutaneous NSCLC
model.[6]

Orthotopic Glioblastoma Model:
o Cell Implantation: Stereotactically implant GL261(luc2) cells into the striatum of the mice.[8]
o Treatment Initiation: Begin treatment on day 7 post-implantation.[8]
e Dosing Regimens:
o Vehicle control (e.g., 5% DMSO).[8]
o Temozolomide (e.g., 8 mg/kg, intraperitoneal injection).[8]
o AT-0174 (e.g., 120 mg/kg/day, oral gavage).[8]
o Combination of TMZ and AT-0174.[8]
e Monitoring: Monitor tumor growth via bioluminescence imaging and record animal survival.[8]

« Endpoint Analysis: At the study endpoint, tumors can be harvested for immune cell infiltration
analysis by flow cytometry or immunohistochemistry.[8]
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Subcutaneous NSCLC Model:

¢ Cell Inoculation: Subcutaneously inoculate LLC or LLC-CR cells into the flanks of the mice.

[6]
o Treatment Initiation: Begin treatment when tumors reach a palpable size.
e Dosing Regimens:
o AT-0174 (e.g., 170 mg/kg/day, oral gavage for 15 days).[6]
o Anti-PD1 antibody (e.g., 10 mg/kg, intraperitoneal injection every 3 days).[6]
o Combination of AT-0174 and anti-PD1 antibody.[6]
e Monitoring: Measure tumor volume regularly and record animal survival.[6]

o Endpoint Analysis: At the study endpoint, collect tumors and serum for analysis of immune
cell populations and tryptophan/kynurenine levels.[6]

Pharmacodynamic Analysis of Tryptophan and
Kynurenine

This protocol outlines the measurement of tryptophan and kynurenine in plasma and tumor
tissue.

Sample Preparation:

o Plasma: Collect blood from mice and centrifuge to separate plasma.[8]
e Tumor Tissue: Dissect tumor tissue and homogenize.[8]

o Extraction:

o For plasma, mix 100 pL of the sample with 100 pL of potassium phosphate buffer
containing an internal standard (e.g., 3-Nitro-L-Tyrosine).[8]

o For tumor homogenates, perform a suitable extraction procedure.
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Analysis by HPLC:

» High-performance liquid chromatography (HPLC) is a sensitive method for the quantification
of tryptophan and kynurenine. Specific column types, mobile phases, and detection methods
(e.g., UV or mass spectrometry) should be optimized for the specific application.

Signaling Pathways and Experimental Workflows
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Caption: The IDO1/TDO2 pathway and the inhibitory action of AT-0174.

Experimental Workflow for In Vivo Efficacy Study

< Tumor Cell Implantation

——{ Tumor Growth }—»

Treatment Initiation

Click to download full resolution via product page

Caption: A generalized workflow for preclinical in vivo efficacy studies of AT-0174.

Conclusion

AT-0174 represents a promising therapeutic agent that targets a key mechanism of tumor-
induced immunosuppression. Its dual inhibition of IDO1 and TDO2 provides a comprehensive
approach to reversing the metabolic reprogramming of the tumor microenvironment. Preclinical
data strongly support its potential in combination with standard-of-care chemotherapies and
immunotherapies to improve treatment outcomes in a variety of solid tumors. The ongoing
Phase I clinical trial will provide crucial insights into its safety and efficacy in patients, paving
the way for its further development as a novel cancer therapeutic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. AT-0174, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to
improve survival in an orthotopic mouse model of glioblastoma - PubMed
[pubmed.ncbi.nim.nih.gov]

bpsbioscience.com [bpsbioscience.com]

researchgate.net [researchgate.net]

2.
3.
o 4. researchgate.net [researchgate.net]
5. pubs.acs.org [pubs.acs.org]
6. researchgate.net [researchgate.net]
7.

Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-
small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

e 8. AT-0174, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to
improve survival in an orthotopic mouse model of glioblastoma - PMC [pmc.ncbi.nim.nih.gov]

¢ 9. researchgate.net [researchgate.net]

e 10. AT-0174 by Antido Therapeutics (Australia) for Non-Small Cell Lung Carcinoma:
Likelihood of Approval [pharmaceutical-technology.com]

e 11. AT-0174-001 - Victorian Cancer Trials Link [trials.cancervic.org.au]

e 12. Identification and Characterization of a Novel Dual Inhibitor of Indoleamine 2,3-
dioxygenase 1 and Tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [AT-0174: A Technical Guide to Dual IDO1/TDO2
Inhibition in Oncology]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12377881#at-0174-dual-ido1-tdo2-inhibition-
pathway]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b12377881?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/39048947/
https://pubmed.ncbi.nlm.nih.gov/39048947/
https://pubmed.ncbi.nlm.nih.gov/39048947/
https://bpsbioscience.com/universal-ido1-ido2-tdo-inhibitor-screening-assay-kit-72035
https://www.researchgate.net/publication/371008666_Dual_inhibition_of_IDO1TDO2_enhances_anti-tumor_immunity_in_platinum-resistant_non-small_cell_lung_cancer
https://www.researchgate.net/publication/382526234_AT-0174_a_novel_dual_IDO1TDO2_enzyme_inhibitor_synergises_with_temozolomide_to_improve_survival_in_an_orthotopic_mouse_model_of_glioblastoma
https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00326
https://www.researchgate.net/figure/AT-0174-a-dual-TDO2-IDO1-inhibitor-decreases-TRP-catabolism-in-anchorage-independent_fig4_384261721
https://pmc.ncbi.nlm.nih.gov/articles/PMC10207715/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10207715/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11267968/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11267968/
https://www.researchgate.net/publication/365505659_Dual_inhibition_of_IDO1TDO2_enhances_anti-tumor_immunity_in_platinum-resistant_non-small_cell_lung_cancer
https://www.pharmaceutical-technology.com/data-insights/at-0174-antido-therapeutics-australia-non-small-cell-lung-carcinoma-likelihood-of-approval/
https://www.pharmaceutical-technology.com/data-insights/at-0174-antido-therapeutics-australia-non-small-cell-lung-carcinoma-likelihood-of-approval/
https://trials.cancervic.org.au/details/vctl_actrn12623000956606
https://pmc.ncbi.nlm.nih.gov/articles/PMC9716449/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9716449/
https://www.benchchem.com/product/b12377881#at-0174-dual-ido1-tdo2-inhibition-pathway
https://www.benchchem.com/product/b12377881#at-0174-dual-ido1-tdo2-inhibition-pathway
https://www.benchchem.com/product/b12377881#at-0174-dual-ido1-tdo2-inhibition-pathway
https://www.benchchem.com/product/b12377881#at-0174-dual-ido1-tdo2-inhibition-pathway
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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